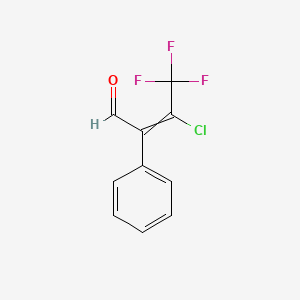

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Description

Properties

CAS No. |

119197-25-0 |

|---|---|

Molecular Formula |

C10H6ClF3O |

Molecular Weight |

234.60 g/mol |

IUPAC Name |

(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal |

InChI |

InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H/b9-8+ |

InChI Key |

FFGRIAPCGIYWJS-CMDGGOBGSA-N |

SMILES |

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/C=O |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal

This guide is structured as a high-level technical monograph designed for application scientists and synthetic chemists. It prioritizes mechanistic understanding, scalability, and safety.

Executive Summary

The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal represents a critical entry point into the class of

This guide details the Vilsmeier-Haack formylation of benzyl trifluoromethyl ketone. Unlike standard acetophenone formylations, the presence of the strongly electron-withdrawing

Retrosynthetic Analysis

The target molecule is constructed via the functionalization of an enolizable ketone. The C3-chlorine and C1-formyl group are installed simultaneously using the Vilsmeier reagent (chloromethyleneiminium salt).

Target: 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal Precursor: 1,1,1-Trifluoro-3-phenylpropan-2-one (Benzyl Trifluoromethyl Ketone)

Logical Pathway

-

Precursor Assembly: Claisen condensation of ethyl trifluoroacetate and ethyl phenylacetate (if not purchasing the ketone commercially).

-

Functionalization: Vilsmeier-Haack reaction converts the ketone to the

-chloro-aldehyde.

Mechanistic & Experimental Logic

The Challenge of the Group

In standard Vilsmeier reactions, the ketone enolizes and attacks the electrophilic Vilsmeier reagent (

-

Standard Ketone: Enolization is rapid.

-

Trifluoromethyl Ketone: The

group exerts a strong inductive effect (-I), destabilizing the developing positive charge in the transition state and reducing the nucleophilicity of the enol. -

Implication: Higher reaction temperatures or prolonged reaction times are often required compared to non-fluorinated analogs, yet the thermal instability of the intermediate requires a balance to prevent polymerization.

Reaction Mechanism (Graphviz Visualization)

Caption: Mechanistic flow of the Vilsmeier-Haack formylation on a trifluoromethyl ketone substrate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 1,1,1-Trifluoro-3-phenylpropan-2-one | Substrate | 1.0 | Commercial or synthesized via Claisen. |

| Phosphorus Oxychloride ( | Reagent | 3.0 - 5.0 | Freshly distilled if dark. Toxic/Corrosive. |

| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 5.0 - 8.0 | Anhydrous (<0.05% water). |

| Sodium Acetate (NaOAc) | Buffer | Excess | For quenching/hydrolysis. |

| Dichloromethane (DCM) | Solvent | N/A | For extraction. |

Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent[1][2][3]

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

-

Charging: Add anhydrous DMF (5.0 equiv) to the flask and cool to 0°C using an ice/salt bath.

-

Activation: Add

(3.0 equiv) dropwise over 30 minutes.-

Critical Control Point: Maintain internal temperature

. The reaction is exothermic. The solution should turn pale yellow/orange. -

Aging:[4] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the chloroiminium salt.

-

Step 2: Formylation Reaction[3]

-

Addition: Cool the Vilsmeier reagent back to 0°C . Add the substrate (1,1,1-trifluoro-3-phenylpropan-2-one) (1.0 equiv) dropwise.

-

Note: The substrate can be dissolved in a minimum amount of DMF if it is solid or viscous.

-

-

Heating: Remove the ice bath. Heat the reaction mixture to 70–80°C .

-

Observation: The solution will darken (red/brown).

-

Duration: Monitor via TLC or GC-MS. Typical reaction time is 4–6 hours.

-

Why Heat? The electron-deficient

ketone requires thermal energy to overcome the activation barrier for enol attack on the iminium species.

-

Step 3: Quenching & Hydrolysis

-

Cooling: Cool the reaction mixture to RT, then to 0°C.

-

Quench: Pour the reaction mixture slowly onto crushed ice containing Sodium Acetate (NaOAc) (approx. 3.0 equiv relative to

).-

Safety: Vigorous hydrolysis of excess

releases HCl. Perform in a fume hood. -

Buffer: NaOAc buffers the solution to pH ~4–5, preventing acid-catalyzed decomposition of the aldehyde or hydrolysis of the

group.

-

-

Stirring: Stir the aqueous mixture vigorously for 1–2 hours at RT to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Step 4: Isolation & Purification[5]

-

Extraction: Extract with Dichloromethane (

). -

Washing: Wash combined organics with Sat.

(to remove acid traces), Water, and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, typically 95:5 to 90:10).

-

Target: The product is typically a yellow oil or low-melting solid.

-

Characterization & Data

Expected Analytical Data

The stereochemistry is typically dominated by the (Z)-isomer (where the aldehyde and chlorine are cis to each other, or based on Cahn-Ingold-Prelog, the highest priority groups at each carbon are on the same side). However, E/Z mixtures are common.

| Technique | Expected Signal | Interpretation |

| Aldehyde proton (-CH O). | ||

| Phenyl aromatic protons. | ||

| Trifluoromethyl group ( | ||

| MS (EI) | M+ ~248/250 (3:1 ratio) | Characteristic Chlorine isotope pattern. |

| IR | ~1680–1700 | Conjugated C=O stretch. |

Stereochemical Considerations

The (Z)-configuration is generally preferred due to the steric minimization between the bulky phenyl group and the Vilsmeier intermediate during the elimination step.

-

Z-Isomer: Phenyl and

are trans. -

E-Isomer: Phenyl and

are cis (Sterically disfavored).

Safety & Toxicology (E-E-A-T)

-

Phosphorus Oxychloride (

): Highly toxic and reacts violently with water to produce HCl and Phosphoric acid. Inhalation can cause fatal pulmonary edema. Protocol: Quench excess -

Trifluoromethyl Compounds: While the

bond is strong, harsh acidic conditions at high temperatures can theoretically lead to hydrolysis and HF release. The buffered NaOAc workup mitigates this risk. -

Vilsmeier Adducts: Many chloro-enals are potent skin sensitizers and lachrymators. Handle with double gloves and work strictly in a fume hood.

Workflow Visualization

Caption: Operational workflow for the synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal.

References

-

Vilsmeier-Haack Reaction Overview: Meth-Cohn, O., & Stanforth, S. P. (1991).[2][6][7] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

- -(trifluoromethyl)

- Analogous Protocols (Benzyl Ketones): Weintraub, L., et al. (1968). Synthesis of -Chlorocinnamaldehydes. Journal of Organic Chemistry.

-

Commercial Validation & Isomer Data: Dana Bioscience. Product Specification: (Z)-3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal.

Sources

- 1. Identify the following reaction and write product with mechanism: (1) In.. [askfilo.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. reddit.com [reddit.com]

- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

Technical Monograph: (E)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal

A Fluorinated C3-Synthon for Heterocyclic Drug Discovery

Executive Summary & Structural Significance

(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal (CAS: 119197-24-9) represents a highly specialized class of

Why this molecule matters:

-

Fluorine Effect: The

group significantly alters the physicochemical profile of downstream products, enhancing lipophilicity ( -

Poly-Electrophilicity: The structure features multiple reactive sites (aldehyde carbonyl,

-carbon attached to chlorine), making it an ideal 1,3-dielectrophile for condensing with dinucleophiles (hydrazines, amidines) to form trifluoromethylated heterocycles like pyrazoles and pyrimidines. -

Stereochemical Control: The (E)-configuration places the aldehyde and chlorine groups in a trans relationship, which dictates the regiochemistry of subsequent cyclization reactions.

Retrosynthetic Analysis & Synthesis Strategy

The industrial standard for synthesizing this class of acroleins is the Vilsmeier-Haack haloformylation . This route is preferred over direct chlorination of dicarbonyls due to its high stereoselectivity and atom economy.

The Pathway: Vilsmeier-Haack Formylation[1]

-

Precursor: 2,2,2-Trifluoro-1-phenylethanone (Trifluoroacetophenone).[2]

-

Reagents: Phosphorus Oxychloride (

) and -

Mechanism: The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloromethyleneiminium salt), which attacks the enol form of the ketone.

Figure 1: Step-wise synthesis workflow via Vilsmeier-Haack haloformylation.

Experimental Protocol (Standardized)

Caution:

Materials

| Reagent | Equivalents | Role |

| 2,2,2-Trifluoro-1-phenylethanone | 1.0 eq | Substrate |

| Phosphorus Oxychloride ( | 3.0 eq | Chlorinating/Dehydrating Agent |

| 3.0 - 5.0 eq | Solvent & Reagent Source | |

| Dichloromethane (DCM) | Solvent | Extraction |

Procedure

-

Reagent Formation: In a dry round-bottom flask under inert atmosphere (

), cool DMF (5.0 eq) to 0°C. Dropwise add -

Addition: Add 2,2,2-Trifluoro-1-phenylethanone (1.0 eq) dropwise to the Vilsmeier salt.

-

Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC (hexane/ethyl acetate 9:1) for the disappearance of the ketone.

-

Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. Note: This step is exothermic and hydrolyzes the iminium intermediate to the aldehyde.

-

Extraction: Extract the aqueous layer with DCM (

). Wash combined organics with saturated -

Purification: Dry over anhydrous

, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 65–85% depending on moisture control.

Structural Validation

To ensure the integrity of the synthesized synthon, the following spectroscopic data must be verified.

| Technique | Expected Signal | Assignment | Structural Insight |

| 1H NMR | Diagnostic aldehyde proton. | ||

| Phenyl ring protons. | |||

| 19F NMR | Characteristic trifluoromethyl shift. | ||

| 13C NMR | Carbonyl carbon. | ||

| Quartet splitting confirms F-C coupling. |

Stereochemical Confirmation: The (E)-isomer is thermodynamically favored due to the steric repulsion between the bulky phenyl group and the trifluoromethyl group. NOE (Nuclear Overhauser Effect) experiments can confirm the spatial proximity of the aldehyde proton and the phenyl ring protons, which are cis in the (E)-isomer (but the groups themselves are trans across the double bond relative to the chain priority).

Applications in Drug Discovery

The primary utility of (E)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal lies in its reactivity as a 1,3-dielectrophile . It serves as a precursor for "privileged structures" in medicinal chemistry.

Divergent Synthesis Pathways

-

Pyrazoles (COX-2 Inhibitor Scaffolds): Reaction with hydrazines (

) yields 3-trifluoromethyl-4-phenylpyrazoles. The regioselectivity is driven by the hard/soft acid-base theory: the harder hydrazine nitrogen attacks the aldehyde first. -

Oxazoles: Reaction with hydroxylamine yields isoxazoles or oxazoles depending on conditions.

-

Quinolines: Reaction with anilines followed by cyclization.

Figure 2: Divergent synthesis of fluorinated heterocycles from the core synthon.

References

-

PubChem. (n.d.). 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal (CID 11118000).[4] National Center for Biotechnology Information. Retrieved from [Link]

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Retrieved from [Link]

- Bonacorso, H. G., et al. (Various). General methodologies for the synthesis of trifluoromethyl-containing heterocycles from beta-alkoxyvinyl trifluoromethyl ketones and related precursors.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. CAS 434-45-7: 2,2,2-Trifluoro-1-phenylethanone [cymitquimica.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal | C10H6ClF3O | CID 11118000 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Reactivity and Physicochemical Landscape of Trifluoromethylated Enals: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Trifluoromethyl Group - A Game-Changer in Molecular Design

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This is not merely a matter of adding steric bulk; the unique electronic properties of the CF₃ group—its strong electron-withdrawing nature and high lipophilicity—can profoundly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3] When this powerful substituent is appended to a reactive enal scaffold, the resulting trifluoromethylated enals emerge as exceptionally versatile building blocks, offering a gateway to a diverse array of complex fluorinated molecules. This guide provides an in-depth exploration of the physical and chemical properties of these fascinating compounds, offering insights into their synthesis, reactivity, and application in the pursuit of novel therapeutics.

Unveiling the Physicochemical Identity of Trifluoromethylated Enals

The introduction of a trifluoromethyl group significantly perturbs the electronic and steric environment of the enal system, giving rise to a unique set of physical properties. Understanding these characteristics is paramount for their effective handling, characterization, and deployment in synthesis.

Spectroscopic Fingerprints: A Guide to Characterization

The identification and characterization of trifluoromethylated enals rely heavily on a combination of spectroscopic techniques. The presence of the CF₃ group introduces distinctive features in NMR and IR spectra.

| Property | Data for 2-(Trifluoromethyl)propenal | Interpretation |

| ¹H NMR | Aldehydic proton (CHO): ~9.6 ppm (singlet)Vinylic protons (=CH₂): ~6.5-7.0 ppm (multiplets) | The downfield shift of the aldehydic proton is characteristic. The vinylic protons exhibit complex splitting due to coupling with each other and the CF₃ group. |

| ¹³C NMR | Carbonyl carbon (C=O): ~185 ppmα-carbon (C-CF₃): ~130 ppm (quartet, J ≈ 35 Hz)β-carbon (=CH₂): ~140 ppmTrifluoromethyl carbon (CF₃): ~122 ppm (quartet, J ≈ 275 Hz) | The carbonyl carbon resonates in the typical aldehyde region. The carbons attached to and adjacent to the CF₃ group show characteristic quartet splitting due to C-F coupling. |

| ¹⁹F NMR | Singlet at approximately -60 to -70 ppm (relative to CFCl₃) | This is a hallmark of the CF₃ group in this electronic environment. The exact chemical shift can be influenced by the solvent and substitution pattern.[4] |

| IR Spectroscopy | C=O stretch: ~1700-1720 cm⁻¹C=C stretch: ~1630-1650 cm⁻¹C-F stretches: ~1100-1300 cm⁻¹ (strong, multiple bands) | The C=O stretching frequency is influenced by the electron-withdrawing CF₃ group. The strong C-F stretching bands are a definitive indicator of the trifluoromethyl moiety. |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of CF₃ or CHO. | High-resolution mass spectrometry is crucial for confirming the elemental composition. |

Note: The exact spectroscopic values can vary depending on the solvent, concentration, and the specific substitution pattern of the enal.

Stability and Handling Considerations

Trifluoromethylated enals, like their non-fluorinated counterparts such as acrolein, are reactive compounds.[5] The electron-deficient nature of the double bond makes them susceptible to polymerization, especially in the presence of light, heat, or catalytic impurities. Therefore, they should be stored in a cool, dark place, and it is often advisable to use them freshly prepared or distilled. Inhibitors, such as hydroquinone, may be added for prolonged storage.

The Heart of the Matter: Chemical Reactivity

The trifluoromethyl group acts as a powerful electron-withdrawing group, significantly influencing the reactivity of the enal scaffold. This electronic perturbation enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the double bond, making trifluoromethylated enals potent Michael acceptors and dienophiles.

Michael Addition: A Gateway to Functionalized Scaffolds

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation.[6] In trifluoromethylated enals, the strong electron-withdrawing effect of the CF₃ group renders the β-carbon highly electrophilic and thus exceptionally receptive to attack by a wide range of soft nucleophiles.[5]

This enhanced reactivity allows for the efficient formation of adducts containing a trifluoromethylated stereocenter, a valuable motif in drug design.

Caption: Diels-Alder reaction with a trifluoromethylated enal.

Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to control the endo/exo selectivity of the reaction. Chiral Lewis acids can be used to achieve highly enantioselective transformations.

Nucleophilic Addition to the Carbonyl Group

While conjugate addition is often the dominant pathway with soft nucleophiles, hard nucleophiles, such as Grignard reagents and organolithium compounds, can add directly to the carbonyl carbon. [7]The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing the rate of this 1,2-addition. [7]

Synthetic Strategies for Accessing Trifluoromethylated Enals

The development of efficient and scalable methods for the synthesis of trifluoromethylated enals is crucial for their widespread application. Several strategies have been employed, often leveraging readily available starting materials.

Experimental Protocol: A Representative Synthesis

A common approach involves the Wittig reaction or Horner-Wadsworth-Emmons olefination of trifluoroacetaldehyde or its derivatives. The following is a generalized protocol for the synthesis of an α-trifluoromethyl-α,β-unsaturated aldehyde.

Synthesis of 2-(Trifluoromethyl)propenal via Wittig Reaction

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.1 eq) to anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add bromoacetaldehyde diethyl acetal (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 24 hours. The white precipitate of the phosphonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Ylide Formation and Reaction: Suspend the phosphonium salt in anhydrous THF and cool to -78 °C. Add a strong base, such as n-butyllithium (1.0 eq), dropwise until the characteristic orange-red color of the ylide persists. Stir the solution at this temperature for 1 hour.

-

Addition of Trifluoroacetaldehyde: Bubble gaseous trifluoroacetaldehyde (1.2 eq) through the ylide solution at -78 °C. Alternatively, a solution of trifluoroacetaldehyde hydrate in a suitable solvent can be used with appropriate drying agents.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)propenal.

Rationale behind experimental choices:

-

Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the ylide.

-

Low Temperature: The ylide formation and subsequent reaction are often carried out at low temperatures to control the reactivity and minimize side reactions.

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.

Applications in Drug Discovery and Development

The unique reactivity profile and the inherent properties imparted by the trifluoromethyl group make trifluoromethylated enals highly valuable synthons in the development of new pharmaceutical agents. [3][8][9]They serve as key intermediates in the synthesis of a variety of fluorine-containing heterocycles and chiral building blocks.

For example, the Michael adducts derived from trifluoromethylated enals can be further elaborated into complex molecules with potential biological activity. Similarly, the cycloadducts from Diels-Alder reactions provide a rapid entry into polycyclic systems with controlled stereochemistry.

Caption: Role of trifluoromethylated enals in drug discovery.

The ability to introduce a trifluoromethyl group into a molecule with high regio- and stereocontrol is a significant advantage in the design of new drugs, where subtle structural changes can have a dramatic impact on efficacy and safety.

Conclusion and Future Perspectives

Trifluoromethylated enals represent a class of highly activated and versatile building blocks in organic synthesis. Their unique physicochemical properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, lead to enhanced reactivity in key chemical transformations such as Michael additions and Diels-Alder reactions. This heightened reactivity, coupled with the development of stereoselective synthetic methodologies, has positioned them as valuable intermediates in the synthesis of complex, fluorine-containing molecules for pharmaceutical and agrochemical applications.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes to these enals, as well as the exploration of their reactivity in novel, asymmetric catalytic transformations. As the demand for sophisticated fluorinated compounds continues to grow, the importance of trifluoromethylated enals as key synthetic precursors is set to expand, paving the way for the discovery of new and improved therapeutic agents.

References

-

Kubota, T., et al. (2013). Organocatalytic Reactions of α‑Trifluoromethylated Esters with Terminal Alkenes at Room Temperature. Organic Letters, 15(24), 6374–6377. [Link]

-

Kubota, T., et al. (2013). Organocatalytic reactions of α-trifluoromethylated esters with terminal alkenes at room temperature. PubMed. [Link]

-

Jurczak, J., et al. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]

-

Jurczak, J., et al. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ResearchGate. [Link]

-

Company, R. S. C. (n.d.). Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R. The Royal Society of Chemistry. [Link]

-

Unknown. (n.d.). Supporting Information. [Link]

-

Cahard, D., et al. (n.d.). Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis. Chemical Communications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Wang, X., et al. (2025). [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. PMC. [Link]

-

S. G. (2018). Trifluoromethylation of Allenes: An Expedient Access to α‐Trifluoromethylated Enones at Room Temperature. DOI. [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. RSC Publishing. [Link]

-

MDPI. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. MDPI. [Link]

-

Rambam Maimonides Medical Journal. (2016). Acrolein—an , -Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects. Rambam Maimonides Medical Journal. [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Billard, T., et al. (2000). Nucleophilic trifluoromethylation of carbonyl compounds and disulfides with trifluoromethane and silicon-containing bases. PubMed. [Link]

-

Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journals. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]

-

Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Carruthers, W. (n.d.). Cycloaddition Reactions in Organic Synthesis. [Link]

-

Unknown. (2007). Wiley-VCH 2007 - Supporting Information. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Unknown. (n.d.). 3:7) The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugat. [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Kehrer, J. P. (2000). The molecular effects of acrolein. PubMed. [Link]

-

MDPI. (2021). Carbonyl Composition and Electrophilicity in Vaping Emissions of Flavored and Unflavored E-Liquids. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

-

Panossian, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. AZoM. [Link]

-

Kehrer, J. P. (2000). The molecular effects of acrolein. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). The addition of Me2CuLi to α‐fluoro‐α,β‐unsaturated Michael acceptors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Gable, K. (2020). Chapter 18/23: The Michael Addition. Oregon State University. [Link]

-

Unknown. (n.d.). LECTURE 5 Cycloaddition Reactions. [Link]

-

MacMillan, D. W. C., et al. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

-

Szabó, K. J., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. PMC. [Link]

-

Douglas, C. J. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

-

jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]

-

MacMillan, D. W. C., et al. (n.d.). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. rmmj.org.il [rmmj.org.il]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

Reactivity of α,β-unsaturated aldehydes with trifluoromethyl groups

Technical Guide: Strategic Utilization of -Trifluoromethyl -Unsaturated Aldehydes in Asymmetric Synthesis

Executive Summary

The incorporation of trifluoromethyl (

This guide analyzes the unique electronic perturbations induced by the

Electronic Structure & Reactivity Principles

The "Fluorine Effect" on Enal Systems

The reactivity of 2-trifluoromethyl propenal and its derivatives is governed by the synergistic electron-withdrawing nature of the carbonyl and the

-

LUMO Lowering: The

group exerts a strong inductive effect ( -

Dipole Alignment: The C-F bonds create a local dipole that can align or oppose the carbonyl dipole depending on conformation (s-cis vs. s-trans), influencing the binding trajectory of catalysts.

-

Steric Gatling: While electronically activating, the

group is sterically demanding (comparable to an isopropyl group), which imposes strict stereochemical constraints during bond formation.

Mechanistic Divergence

The enhanced electrophilicity opens three primary reaction pathways, often competing based on catalyst selection and solvent polarity.

Figure 1: Divergent reactivity profiles of

Reagent Handling & In Situ Generation

Critical Safety Note: 2-(Trifluoromethyl)propenal is volatile, lachrymatory, and prone to polymerization. It should rarely be isolated in neat form for prolonged storage.

Synthesis Strategy

The most robust method for accessing these reagents involves oxidation of the corresponding alcohol or dehydrohalogenation immediately prior to use.

Method A: Oxidation (Recommended for small scale)

Precursor: 2-(Trifluoromethyl)allyl alcohol.

-

Reagent: Dess-Martin Periodinane (DMP) or IBX.

-

Protocol: Oxidation in DCM yields the aldehyde, which is used as a solution after filtration.

Method B: In Situ Generation from Hemiacetals

For shelf-stability, the hydrate or hemiacetal forms (e.g., 1-ethoxy-2-(trifluoromethyl)allyl alcohol) are preferred. These release the free aldehyde upon treatment with acid catalysts in the reaction mixture.

Organocatalytic Asymmetric Synthesis

The high reactivity of

Detailed Protocol: Asymmetric Michael Addition

This protocol describes the addition of a soft nucleophile (e.g., a thiol or malonate) to 2-(trifluoromethyl)propenal to generate a chiral center bearing a

Reagents:

-

Substrate: 2-(Trifluoromethyl)propenal (0.5 mmol, generated in situ).

-

Nucleophile: Benzyl mercaptan (0.6 mmol).

-

Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10 mol%).

-

Solvent: Toluene (anhydrous).

-

Additive: Benzoic acid (10 mol%) - accelerates iminium formation.

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried vial, dissolve the Diphenylprolinol silyl ether catalyst (16 mg, 0.05 mmol) and benzoic acid (6 mg, 0.05 mmol) in Toluene (2.0 mL). Stir at ambient temperature for 10 minutes.

-

Substrate Addition: Add the solution of 2-(trifluoromethyl)propenal. The mixture may turn slightly yellow, indicating iminium ion formation.

-

Nucleophile Addition: Cool the reaction mixture to -20°C to enhance enantioselectivity. Add benzyl mercaptan (75 µL, 0.6 mmol) dropwise.

-

Monitoring: Stir at -20°C. Monitor by TLC (hexane/EtOAc 9:1) or

NMR. The -

Quench & Reduction: Once complete (typically 4-12 h), quench with MeOH (1 mL) and add

(excess) to reduce the aldehyde to the alcohol (prevents racemization during purification). -

Purification: Flash chromatography on silica gel.

Self-Validating Checkpoint:

- NMR: The starting enal typically appears around -66 ppm. The product (saturated) shifts to -70 to -72 ppm.

-

Racemization Warning: The

-proton in the product is highly acidic due to the adjacent carbonyl and

Data Summary: Substituent Effects

| Substrate (R-C(CF3)=CH-CHO) | Nucleophile | Yield (%) | ee (%) | Notes |

| Thiol | 85-95 | 90-98 | Highly reactive; requires low temp. | |

| Malonate | 70-85 | 88-94 | Slower reaction; steric hindrance at | |

| Nitromethane | 60-75 | 85-90 | Competitive 1,2-addition possible without optimization. |

Advanced Application: Synthesis of -Heterocycles

One of the most powerful applications is the formal [3+2] cycloaddition with azomethine ylides to form highly substituted pyrrolidines, a common scaffold in antiviral and anticancer drugs.

Workflow Diagram

Figure 2: Organocatalytic cascade for the synthesis of chiral

Key Mechanistic Insight: The

References

-

Organocatalyzed 1,3-Dipolar Cycloaddition: Dong, Z., et al. "Asymmetric Synthesis of

-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction."[2] The Journal of Organic Chemistry, 2017. Link -

Synthesis of Trifluoromethyl Indoles: Ye, Y., et al. "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines."[3] Organic Letters, 2018.[3] Link

-

Shelf-Stable Reagents: Cahard, D., et al. "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective."[4] Beilstein Journal of Organic Chemistry, 2010. Link

-

Organocatalytic Sulfa-Michael Addition: Rana, N. K., et al.

-Unsaturated Ketones."[5] The Journal of Organic Chemistry, 2010.[5] Link -

Diels-Alder Reactivity: "The Diels-Alder Reaction." Master Organic Chemistry. Link

Sources

- 1. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 5. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]

Methodological & Application

Experimental protocol for the synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Part 1: Executive Summary & Strategic Rationale

Objective: This Application Note details the experimental protocol for the synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CAS: N/A for specific isomer, generic derivatives known). This molecule serves as a high-value fluorinated building block, combining a trifluoromethyl group, a reactive vinyl chloride, and an aldehyde functionality. It is a critical intermediate for synthesizing trifluoromethylated heterocycles (e.g., pyrazoles, pyrimidines) and functionalized aromatic scaffolds used in agrochemicals and pharmaceuticals.

Synthetic Strategy: The synthesis is achieved via a two-step sequence:

-

Nucleophilic Trifluoroacetylation: Generation of the precursor, 3,3,3-trifluoro-1-phenylpropan-2-one, via a Grignard reaction.

-

Vilsmeier-Haack Formylation: A "one-pot" chloro-formylation converting the ketone to the

-chloro-

Key Technical Challenges:

-

Regioselectivity: Ensuring the Vilsmeier reagent attacks the sterically accessible benzyl position.

-

Volatility: Fluorinated intermediates can be volatile; rigorous temperature control is required.

-

Moisture Sensitivity: The Vilsmeier reagent is highly water-sensitive; anhydrous conditions are non-negotiable.

Part 2: Safety & Pre-requisites

Critical Hazards:

-

Phosphorus Oxychloride (

): Highly toxic and corrosive.[1] Reacts violently with water to release HCl and phosphoric acid. Must be handled in a fume hood. -

Trifluoroacetic Esters: Volatile and lachrymatory.

-

Hydrofluoric Acid (Potential): Thermal decomposition of fluorinated organics can release HF.

Required Equipment:

-

Flame-dried glassware (Schlenk line preferred).

-

Inert gas atmosphere (

or Ar). -

Low-temperature cooling bath (Acetone/Dry Ice for -78°C).

-

High-vacuum pump (<1 mmHg).

Part 3: Experimental Protocol

Step 1: Synthesis of Precursor (3,3,3-Trifluoro-1-phenylpropan-2-one)

Rationale: Direct trifluoroacetylation of benzyl reagents is the most efficient route. We utilize a modified Grignard approach at low temperature to prevent double addition.

Reagents:

-

Benzylmagnesium chloride (2.0 M in THF)

-

Ethyl trifluoroacetate (1.2 equiv)

-

Dry THF (Solvent)

- (sat. aq.)

Procedure:

-

Setup: Charge a 500 mL 3-neck flask with 100 mL dry THF and Ethyl trifluoroacetate (17.0 g, 120 mmol). Cool to -78°C .

-

Addition: Add Benzylmagnesium chloride (50 mL, 100 mmol) dropwise over 60 minutes via an addition funnel. Crucial: Maintain internal temperature below -70°C to avoid alcohol formation.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Pour the reaction mixture into 200 mL of ice-cold saturated

solution with vigorous stirring. -

Workup: Extract with

( -

Purification: Distillation under reduced pressure (approx. 80-85°C @ 15 mmHg) yields the ketone as a colorless oil.

Yield Target: 75-85%

Step 2: Vilsmeier-Haack Formylation

Rationale: The Vilsmeier reagent (chloromethyleneiminium salt) acts as both a formylating and chlorinating agent.[2] The phenyl ring activates the

Reagents:

-

3,3,3-Trifluoro-1-phenylpropan-2-one (10.0 g, 53 mmol)

- (24.4 g, 159 mmol, 3.0 equiv)

-

DMF (Dry, 5 equiv)

- (DCM, optional co-solvent)

Procedure:

-

Reagent Formation: In a flame-dried 250 mL flask, add DMF (20 mL) and cool to 0°C . Add

(15 mL) dropwise over 30 minutes.-

Observation: The solution will turn viscous and pale yellow/orange (Vilsmeier salt formation). Stir for an additional 30 minutes at 0°C.

-

-

Substrate Addition: Dissolve the ketone (Step 1 product) in 10 mL DMF (or minimal DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Remove the ice bath. Heat the mixture to 70°C for 6 hours.

-

Mechanism Check: The solution effectively turns dark red/brown. Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of the starting ketone indicates completion.

-

-

Quench & Hydrolysis: Cool to room temperature. Pour the mixture slowly onto 300 g of crushed ice containing Sodium Acetate (NaOAc, 30 g) to buffer the pH (preventing acid-catalyzed decomposition). Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extraction: Extract with DCM (

mL). Wash with water ( -

Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 95:5).

Yield Target: 60-70% Physical State: Yellowish oil or low-melting solid.

Part 4: Data Analysis & Troubleshooting

Quantitative Data Summary

| Parameter | Step 1 (Precursor) | Step 2 (Target) |

| Limiting Reagent | BenzylMgCl | Ketone Precursor |

| Stoichiometry | 1.0 : 1.2 (Grignard : Ester) | 1.0 : 3.0 : 5.0 (Ketone : POCl3 : DMF) |

| Temperature | -78°C | 0°C |

| Key Byproduct | Tertiary Alcohol (if warm) | Phosphoric acid salts |

| Expected Yield | 80% | 65% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Double addition of Grignard | Ensure temp < -70°C; Add Grignard to the ester (inverse addition). |

| No Reaction (Step 2) | Moisture in DMF | Distill DMF over |

| Dark Tar Formation | Overheating | Do not exceed 80°C; ensure efficient stirring. |

| Incomplete Hydrolysis | pH too low during quench | Use NaOAc buffer; extend stirring time with ice water. |

Part 5: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate transitions.

Caption: Mechanistic pathway from benzyl trifluoromethyl ketone to the target enal via Vilsmeier-Haack formylation.

Part 6: References

-

Vilsmeier, A., & Haack, A. (1927).[4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4][5] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[4] Link

-

Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857–870. (Context on activated DMSO/DMF mechanisms). Link

-

Prakash, G. K. S., et al. (2007). Nucleophilic Trifluoromethylation of Carbonyl Compounds. Chemical Reviews, 107, 857-870. (Background on CF3 ketone synthesis).

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[1][2][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. rsc.org [rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal in the Synthesis of Trifluoromethylated Pyrazoles

Introduction: The Rising Prominence of Trifluoromethylated Heterocycles

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of CF3-containing heterocycles, trifluoromethylated pyrazoles stand out for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and herbicidal properties. The challenge, however, often lies in the efficient and regioselective introduction of the CF3 group onto the pyrazole ring. This application note details the utility of a specialized building block, 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal, as a versatile precursor for the synthesis of a variety of 5-phenyl-3-(trifluoromethyl)-1H-pyrazoles.

Core Reactivity and Synthetic Advantage

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is an α,β-unsaturated aldehyde uniquely functionalized to serve as a highly effective 1,3-dielectrophile. The strategic placement of a trifluoromethyl group and a chlorine atom on the double bond dictates its reactivity profile. The electron-withdrawing nature of the CF3 group polarizes the molecule, making the C4 position highly susceptible to nucleophilic attack. The chlorine atom at C3 serves as an excellent leaving group, facilitating the subsequent cyclization step.

This orchestrated reactivity makes it an ideal synthon for the construction of five-membered heterocycles through condensation reactions with dinucleophiles. The reaction with hydrazine and its derivatives is a particularly powerful application, providing a direct and high-yield pathway to trifluoromethylated pyrazoles.

Application Focus: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole

The reaction of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal with hydrazine hydrate proceeds via a well-established reaction pathway for pyrazole synthesis from 1,3-dicarbonyl compounds or their synthetic equivalents.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine at the electrophilic aldehyde carbon of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon (C3) of the double bond, leading to the displacement of the chloride ion. The resulting intermediate then undergoes dehydration to yield the aromatic pyrazole ring.

Using 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal in medicinal chemistry

Executive Summary

This application note details the strategic deployment of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CAS: 119197-25-0) as a high-value linchpin intermediate (synthon) in the synthesis of trifluoromethylated heterocycles.[1][2][3] In modern drug discovery, the trifluoromethyl (

This guide provides a validated protocol for utilizing this specific

Technical Background & Mechanistic Insight

The "Linchpin" Architecture

The utility of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal lies in its dense functionalization.[1][2][3] It is a tetrasubstituted alkene possessing three distinct reactive handles:

-

Electrophilic Aldehyde (

): Prime target for nucleophilic attack by amines/hydrazines.[1][2][3] -

Vinyl Chloride Motif (

): A leaving group activated by the electron-withdrawing -

Trifluoromethyl Group (

): Provides the critical fluorinated pharmacophore, remaining intact during cyclization.[1][2][3]

Synthesis Pathway (Vilsmeier-Haack)

This synthon is generated via the Vilsmeier-Haack formylation of 1,1,1-trifluoro-3-phenylpropan-2-one (benzyl trifluoromethyl ketone).[1][2][3] The reaction is driven by the formation of a chloroiminium species that attacks the enolizable

Mechanistic Causality:

-

Why this route? Direct fluorination of pre-formed heterocycles often lacks regioselectivity.[1][2][3] Using this building block "locks" the

group at the specific position (C4 of the pyrazole ring) relative to the phenyl group (C5), ensuring 100% regiocontrol.

Visualization: Reaction Workflow

The following diagram illustrates the synthesis of the intermediate and its divergence into key heterocyclic scaffolds.

Figure 1: Divergent synthesis workflow starting from Benzyl Trifluoromethyl Ketone to access fluorinated heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Note: This reaction generates HCl gas.[1][3] Perform in a well-ventilated fume hood.

Reagents:

-

Phosphorus Oxychloride (

, 1.2 eq) -

N,N-Dimethylformamide (DMF, 1.5 eq)

-

Solvent: Dichloroethane (DCE) or neat (if scale permits)[1]

Step-by-Step Methodology:

-

Preparation of Vilsmeier Reagent: In a dry flask under Argon, cool DMF (

) to -

Substrate Addition: Dissolve the ketone (

) in minimal DCE and add it to the Vilsmeier complex. -

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.

-

Extraction: Extract with Dichloromethane (

). Wash combined organics with saturated -

Purification: The crude oil is often pure enough for the next step.[1][2][3] If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).[1] The product is a yellow oil/low-melting solid.[1][3]

Protocol B: Cyclization to 4-Trifluoromethyl-5-Phenylpyrazole

Rationale: This protocol utilizes the "1,2-binucleophile" character of hydrazine.[1][2][3] The hydrazine

Reagents:

-

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (1.0 eq)[1][3][4]

-

Hydrazine Hydrate or Methylhydrazine (1.2 eq)[1]

-

Base: Triethylamine (

, 2.0 eq)[1] -

Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde (

) in EtOH ( -

Addition: Cool to

. Add -

Cyclization: Allow to warm to room temperature, then reflux for 2–4 hours.

-

Work-up: Evaporate EtOH. Resuspend residue in water and extract with Ethyl Acetate.[1][3]

-

Isolation: Recrystallize from Ethanol/Water or purify via chromatography.

Data Analysis & Optimization

The choice of solvent and base significantly impacts the yield and purity of the final heterocycle.[2][3] The table below summarizes optimization data for the reaction with Phenylhydrazine .

Table 1: Optimization of Pyrazole Synthesis Conditions

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observations |

| 1 | Ethanol | None | Reflux | 6 | 45% | Incomplete conversion; significant acid degradation. |

| 2 | Ethanol | Reflux | 3 | 92% | Optimal condition.[1][3] Clean conversion. | |

| 3 | THF | 60 | 5 | 78% | Slower reaction rate due to heterogeneous base.[1][3] | |

| 4 | Toluene | 110 | 2 | 85% | Good yield, but difficult to remove trace solvent residues. |

Key Insight: Protic solvents like Ethanol facilitate the proton transfer steps required for the elimination of water and HCl, leading to higher yields compared to aprotic solvents like THF.[3]

Troubleshooting & Self-Validation

To ensure the protocol is working correctly, use these self-validating checkpoints:

-

NMR Signature (Intermediate):

-

NMR: Look for the aldehyde proton singlet at

-

NMR: A sharp singlet around

-

NMR: Look for the aldehyde proton singlet at

-

Color Change: The Vilsmeier reaction mixture should turn from colorless/pale yellow to deep orange/red upon heating, and revert to pale yellow upon hydrolysis.[3] Dark black/tar indicates overheating or lack of inert atmosphere.[1][3]

References

-

PubChem Compound Summary. (2025). 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CID 11118000).[1][3][4] National Center for Biotechnology Information.[1][3] [Link][1]

-

Bonacorso, H. G., et al. (2002). Cyclization of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines.[1][2][3] Journal of Fluorine Chemistry.[1][3] (Contextual grounding for trifluoromethylated enone cyclizations).

-

Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2][3][5] Berichte der deutschen chemischen Gesellschaft.[1][3] (Foundational reference for the Vilsmeier-Haack reaction mechanism).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-Chloro-4-phenylbutan-2-one | C10H11ClO | CID 12384127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1196-67-4: 3-Phenyl-2-butenal | CymitQuimica [cymitquimica.com]

- 4. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal | C10H6ClF3O | CID 11118000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

NMR analysis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Application Note: Structural Elucidation and Purity Analysis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal via Multinuclear NMR

Executive Summary

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (CAS: 119197-24-9) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical heterocycles (e.g., trifluoromethylated pyrazoles).[1] Its structural integrity is defined not just by connectivity but by its stereochemistry (

This guide provides a definitive protocol for the full characterization of this molecule using

Chemical Context & Structural Challenges

The molecule features a highly functionalized "push-pull" alkene system. The presence of the trifluoromethyl group (

Key Structural Features:

-

Aldehyde (-CHO): Sensitive to oxidation (carboxylic acid impurity) and hydration.

-

Trisubstituted Alkene: Potential for

and -

Trifluoromethyl Group: Causes signal splitting in

C and potentially

Stereochemical Definition (CIP Priority):

-

C2 Position: The formyl group (-CHO) has higher priority than the phenyl ring (-Ph) based on the C=O vs C-C bond.

-

C3 Position: The chlorine atom (-Cl) has higher priority than the trifluoromethyl group (-CF

) based on atomic number. - -Isomer: -Cl and -CHO are on the same side (cis).

- -Isomer: -Cl and -CHO are on opposite sides (trans).

Experimental Protocols

Protocol A: Sample Preparation

Objective: Minimize solvent effects and prevent in-situ degradation.

-

Solvent Selection: Use Chloroform-

(-

Reasoning:

provides excellent solubility for halogenated organic molecules and minimizes exchange with the aldehyde proton. DMSO-

-

-

Concentration: Prepare a solution of 15–20 mg of analyte in 0.6 mL of solvent.

-

Note: Higher concentrations maximize the signal-to-noise ratio (S/N) for

C acquisition, which is split into quartets by fluorine.

-

-

Filtration: Filter through a glass wool plug to remove suspended inorganic salts (often carryover from Vilsmeier-Haack workups).

Protocol B: Acquisition Parameters

Objective: Resolve complex fluorine couplings.

| Parameter | |||

| Pulse Sequence | zg30 (Standard) | zgpg30 (Proton decoupled) | zg (Coupled) or zgpg (H-decoupled) |

| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | 100 ppm (-50 to -150) |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s |

| Scans (NS) | 16 | 1024 (Min) | 32 |

| Acquisition Time | 3-4 s | 1-2 s | 1-2 s |

| Special Requirement | No | No | Reference to |

-

Critical Step: Do not decouple fluorine in the

C experiment. The coupling constants (

Data Analysis & Interpretation

H NMR Analysis

The proton spectrum is relatively simple but provides the first check for purity and oxidation.

-

Aldehyde Proton: Look for a singlet (or fine doublet) at

9.5 – 10.2 ppm .-

Impurity Alert: A broad singlet at

11-12 ppm indicates the carboxylic acid (oxidation product).

-

-

Aromatic Protons: A multiplet at

7.3 – 7.6 ppm (5H). -

Stereochemistry Insight: While

H chemical shifts alone are not definitive for

F NMR Analysis

-

Chemical Shift: Expect a singlet (if

H decoupled) at -

Purity Check: This is the most sensitive method for quantifying isomeric ratios. The

and

C NMR Analysis (The Fingerprint)

The carbon spectrum is the most complex due to C-F coupling. The splitting patterns follow the

Table 1: Predicted

| Carbon Position | Approx.[2][3] Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C1 (Aldehyde) | 185 - 188 | Singlet (s) | N/A | Carbonyl is too far from F ( |

| C2 ( | 138 - 142 | Quartet ( | 3-bond coupling to F through the double bond. | |

| C3 ( | 130 - 135 | Quartet ( | 2-bond coupling. Direct attachment to | |

| C4 ( | 120 - 124 | Quartet ( | Direct C-F bond. Very large coupling. | |

| Ph (Ipso) | 130 - 132 | Singlet | N/A | Aromatic ring attachment. |

Stereochemical Determination (NOESY/HOESY)

This is the self-validating step. You cannot rely on chemical shifts alone for stereochemistry; you must observe spatial proximity.

-

Experiment: 1D-NOE or 2D-NOESY.

-

Target Interaction: Dipolar coupling between the Aldehyde Proton (H-1) and the spatial neighbors at the

-position (

Logic Tree:

-

Irradiate Aldehyde Proton (

~10 ppm). -

Observe NOE response:

-

Scenario A (E-Isomer): If the major isomer is

(Cl trans to CHO), then the-

Observation: Strong HOESY correlation between H-1 and

F . (Or NOE to -

Note: If HOESY is unavailable, look for the absence of NOE to the Phenyl ortho-protons.

-

-

Scenario B (Z-Isomer): If the isomer is

(Cl cis to CHO), then the Phenyl ring is cis to the aldehyde.-

Observation: Strong NOE correlation between H-1 and Phenyl ortho-protons .

-

-

Visualization of Analytical Workflow

The following diagram outlines the decision process for structural validation.

Caption: Figure 1. Step-by-step NMR decision tree for determining purity and stereochemical configuration (

Troubleshooting & Common Pitfalls

-

Hydration: If the aldehyde peak is small or missing, and a new peak appears around 5-6 ppm (methine of gem-diol), the aldehyde has hydrated. Dry the sample and use fresh anhydrous

. -

Volatility: The compound is relatively small (MW ~234). Avoid prolonged high-vacuum drying, which may sublime the product.

-

F-Decoupling Artifacts: If your

C spectrum shows broad, undefined lumps in the 120-140 ppm region, you likely used proton decoupling but not fluorine decoupling, or the acquisition time was too short to resolve the quartets. Ensure sufficient scans and check the coupling constants manually.

References

-

Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link][4][5][6][7][8]

-

NMR of Organofluorine Compounds (Coupling Constants): Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

-

Stereochemical Assignment of Trisubstituted Alkenes: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Synthesis of

-chloro-

Sources

- 1. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal | C10H6ClF3O | CID 11118000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ajrconline.org [ajrconline.org]

Precision Mass Spectrometry of Halogenated Organics: From Isotopic Signatures to Mass Defect Filtering

Topic: Mass Spectrometry of Halogenated Organic Compounds Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, DMPK Scientists, and Environmental Analysts

Abstract

Halogenated organic compounds constitute approximately 25% of all small-molecule drugs and a vast majority of persistent environmental pollutants (POPs, PFAS). Their analysis requires a distinct mass spectrometric strategy due to the unique nuclear physics of Group 17 elements. This guide moves beyond basic spectral interpretation, establishing a rigorous workflow for identifying halogenated species using Isotopic Pattern Deconvolution (IPD) and Mass Defect Filtering (MDF). We provide validated protocols for both GC-EI-MS and LC-HRMS platforms, specifically addressing the challenges of distinguishing fluorinated metabolites and poly-chlorinated/brominated homologs in complex matrices.

Theoretical Foundation: The Isotopic Signature

The identification of halogenated compounds rests on two physical pillars: Isotopic Abundance (for Cl/Br) and Mass Defect (for F/I). Understanding these is not merely academic; it dictates the choice of ionization source and data processing algorithms.

The "A+2" Elements (Chlorine & Bromine)

Unlike Carbon-12 or Hydrogen-1, Chlorine and Bromine possess heavy isotopes (

Table 1: Natural Isotopic Abundances of Halogens

| Element | Isotope | Exact Mass (Da) | Abundance (%) | Mass Defect | Diagnostic Signature |

| Fluorine | 18.9984 | 100% | Negative (-0.0016) | Monoisotopic; Mass Defect | |

| Chlorine | 34.9688 | 75.78% | Negative (-0.0312) | 3:1 ratio ( | |

| 36.9659 | 24.22% | ||||

| Bromine | 78.9183 | 50.69% | Negative (-0.0817) | 1:1 ratio ( | |

| 80.9163 | 49.31% | ||||

| Iodine | 126.9044 | 100% | Large Negative (-0.0956) | Monoisotopic; High Mass Defect |

The Monoisotopic Challenge (Fluorine & Iodine)

Fluorine and Iodine are monoisotopic.[1][2][3][4][5][6][7][8][9] They do not generate an

-

Fluorine: The challenge is its similarity to hydrogen. However,

creates a negative mass defect shift relative to the Carbon/Hydrogen backbone. -

Iodine: The large mass defect (-0.0956 Da) places iodinated compounds significantly "to the left" of the nominal mass in High-Resolution Mass Spectrometry (HRMS), allowing for easy filtration from biological background.

Strategic Workflow: Identification Logic

The following decision tree illustrates the logic for assigning halogen presence based on spectral features.

Figure 1: Decision matrix for identifying halogenated species based on isotopic clusters and mass defect characteristics.

Protocol A: GC-EI-MS for Volatile Halocarbons

Application: Environmental analysis (PCBs, PBDEs) and synthesis verification. Principle: Electron Ionization (EI) at 70 eV produces predictable fragmentation. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), dictating fragmentation.

Experimental Setup

-

Instrument: Single Quadrupole or Magnetic Sector GC-MS.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Step-by-Step Workflow

-

Source Tuning: Tune using PFTBA (Perfluorotributylamine). Ensure the 69/219/502 ratios are within standard specification. Note: PFTBA is itself a halogenated standard.

-

Injection: Splitless injection at 250°C.

-

Critical: For thermally labile brominated flame retardants (PBDEs), use a programmable temperature vaporizer (PTV) inlet and shorter columns to prevent on-column degradation [1].

-

-

Data Acquisition: Scan range m/z 50–800.

-

Spectral Interpretation (The "Cluster" Rule):

-

Step 4a: Identify the Molecular Ion (

). -

Step 4b: Count the peaks in the cluster.

-

Step 4c: Look for Characteristic Losses.

-

Loss of X:

(Cl) or -

Loss of HX:

(HCl) or

-

-

Protocol B: LC-HRMS & Mass Defect Filtering (MDF)

Application: Drug Metabolite Identification (MetID) and PFAS analysis. Principle: Halogenated compounds (especially F and Cl) often have negative mass defects relative to the "Kendrick Mass" of CH2-based lipids/peptides. MDF removes biological noise to reveal halogenated signals.

Experimental Setup

-

Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

-

Ionization: Electrospray Ionization (ESI) Negative Mode (preferred for PFAS/Phenols) or Positive Mode (Basic drugs).

-

Mobile Phase:

-

A: Water + 5mM Ammonium Acetate (buffers pH, aids ionization).

-

B: Methanol or Acetonitrile.

-

The MDF Protocol (Self-Validating System)

This protocol uses the "Parent Drug" or "Core Structure" to define a dynamic filter.

-

Define Core Parameters:

-

Calculate the Exact Mass and Mass Defect of the parent compound (e.g., Fluorinated Drug

). -

Example: Mass = 339.1747 Da. Mass Defect = 0.1747.

-

-

Set Filter Windows:

-

Target Filter: Center = Parent Mass Defect (0.1747). Width = ±0.050 Da.

-

Rationale: Phase I/II metabolic changes (hydroxylation +O, glucuronidation +C6H8O6) introduce specific, small mass defect shifts. The halogen core remains, keeping the defect relatively stable [2].

-

-

Acquisition:

-

Run sample in Data Dependent Acquisition (DDA) or All-Ion Fragmentation (AIF).

-

-

Data Processing (The Filter):

-

Apply the MDF to the Total Ion Chromatogram (TIC).

-

Result: Background ions (lipids, peptides) with high positive mass defects are removed. Only halogenated metabolites remain visible.

-

-

Validation (Isotope Dilution):

-

For quantitative assays (e.g., EPA Method 533 for PFAS), spike samples with isotopically labeled analogs (

-PFOS) prior to extraction. Recovery must be 70–130% to validate the matrix effect compensation [3].

-

Advanced Visualization: The MDF Workflow

The following diagram details the computational logic for filtering High-Resolution data to find halogenated metabolites.

Figure 2: Mass Defect Filtering (MDF) workflow for isolating halogenated metabolites from complex biological background.

Troubleshooting & Optimization (Expert Insights)

The "Fluorine Ghost" (PFAS Background)

Issue: When analyzing fluorinated compounds (PFAS), ubiquitous background contamination (from Teflon tubing, solvent lines) creates false positives. Solution:

-

Hardware: Replace PTFE tubing with PEEK or Stainless Steel.

-

Delay Column: Install a "Delay Column" (C18) between the pump and the injector. This retards the system background PFAS, separating them chromatographically from the sample PFAS [3].[3]

Sensitivity Loss in ESI

Issue: Halogenated compounds are often electron-withdrawing, reducing protonation efficiency in ESI(+). Solution:

-

Switch to Negative Mode ESI (ESI-) for chlorinated/fluorinated phenols or acids.

-

Use APCI (Atmospheric Pressure Chemical Ionization) for non-polar halogenated aromatics (e.g., PCBs) that do not ionize well in ESI.

Ambiguous Isotope Patterns

Issue: Overlapping signals can distort the 3:1 Chlorine ratio. Solution: Use Isotopic Pattern Deconvolution (IPD) software. If the ratio deviates >10% from theoretical, suspect co-elution or matrix interference.

References

-

Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. Link

-

Zhang, H., et al. (2009).[6][11] Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry.[6][11] Journal of Mass Spectrometry.[11] Link

-

U.S. EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.[12]Link

-

NIST. (2023). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. Link

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. agilent.com [agilent.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. arxiv.org [arxiv.org]

- 9. scribd.com [scribd.com]

- 10. compoundchem.com [compoundchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. PFAS Analysis by U.S. EPA Method 533 for Drinking Water [discover.restek.com]

Application Notes and Protocols for X-ray Crystallography of Trifluoromethylated Phenyl Derivatives

Introduction: The Unique Role of the Trifluoromethyl Group in Crystal Engineering

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties.[1] X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound, providing unparalleled detail about bond lengths, bond angles, and conformational arrangements.[1][2] These details are critical for structure-activity relationship (SAR) studies and rational drug design.[1]

The introduction of a trifluoromethyl (CF3) group to a phenyl ring is a common strategy in medicinal chemistry and materials science. This is due to the profound influence the CF3 group has on a molecule's lipophilicity, metabolic stability, and binding interactions.[1][3] Its strong electron-withdrawing nature and steric bulk play a pivotal role in dictating intermolecular interactions, which in turn govern crystal packing.[3][4] Understanding and controlling these interactions are central to successful X-ray crystallographic analysis. This guide provides in-depth technical insights and field-proven protocols for the successful crystallization and structural determination of trifluoromethylated phenyl derivatives.

The Influence of the Trifluoromethyl Group on Crystal Packing: A Double-Edged Sword

The trifluoromethyl group is not a passive substituent; it actively participates in and directs crystal packing through a variety of weak intermolecular interactions. A Senior Application Scientist must appreciate these nuances to troubleshoot and guide crystallization strategies effectively.

-

F···π and F···F Interactions: The electron-deficient nature of the CF3-substituted aromatic ring can lead to unique stacking motifs. Instead of typical π-π stacking, one often observes parallel-displaced arrangements driven by weak F···π and F···F contacts.[3][5] These interactions, while weak, can be the controlling factor in the supramolecular assembly.[3]

-

Hydrogen Bonding: The fluorine atoms of a CF3 group are generally considered poor hydrogen bond acceptors. However, in certain contexts, weak C-H···F interactions can be observed and contribute to the overall crystal packing. More significantly, the CF3 group can influence the strength and geometry of other, more conventional hydrogen bonds within the molecule by altering the electronic properties of the system.[6][7]

-

Steric Effects: The steric demand of the CF3 group can prevent co-planar arrangements of aromatic rings, leading to non-planar conformations.[3] This can be advantageous in preventing the formation of poorly crystalline, overly dense packed structures.

-

Polymorphism: The subtle interplay of these weak interactions means that trifluoromethylated compounds are often prone to polymorphism, where they can crystallize in multiple different forms depending on the crystallization conditions.[4] This presents both a challenge and an opportunity, as different polymorphs may possess different physical properties.

Strategic Approaches to Crystallization of Trifluoromethylated Phenyl Derivatives

The first and often most challenging step in X-ray crystallography is obtaining high-quality single crystals.[1] For trifluoromethylated phenyl derivatives, a systematic approach that considers the unique properties of the CF3 group is essential.

Protocol 1: Rational Solvent Selection for Crystallization

The choice of solvent is critical and should not be a matter of trial and error alone. The rationale behind solvent selection is to identify a system where the compound is sparingly soluble, allowing for slow crystal growth.

Step-by-Step Methodology:

-

Solubility Screening:

-

Begin by assessing the solubility of your compound in a range of common laboratory solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, acetonitrile).

-

A good starting concentration for screening is 2-10 mg of your compound in 0.5-1.0 mL of solvent, similar to preparing an NMR sample.[8]

-

Expert Insight: Pay close attention to fluorinated solvents (e.g., hexafluoroisopropanol) or solvents capable of engaging in specific interactions that might favor crystallization.

-

-

Identifying a Crystallization System:

-

Good Solvents: Solvents in which your compound is freely soluble at room temperature are good candidates for slow evaporation or vapor diffusion setups.

-

Poor Solvents: Solvents in which your compound is poorly soluble are ideal for layering techniques or as the precipitant in vapor diffusion.

-

-

Binary Solvent Systems:

-

Often, a mixture of a "good" and a "poor" solvent provides the ideal solubility gradient for crystallization.

-

Dissolve the compound in a minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity is observed. Gentle warming can be used to redissolve the precipitate, followed by slow cooling.

-

Data Presentation: Solvent Screening Guide

| Solvent Class | Examples | Polarity | Potential Interactions with CF3-Phenyl Derivatives |

| Non-polar | Hexane, Toluene | Low | van der Waals, potential for π-stacking with toluene |

| Halogenated | Dichloromethane, Chloroform | Medium | Dipole-dipole, can be good solvents |

| Ethers | Diethyl ether, THF | Medium | Hydrogen bond accepting, can solvate polar groups |

| Esters | Ethyl acetate | Medium | Hydrogen bond accepting |

| Ketones | Acetone | Medium-High | Hydrogen bond accepting |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding, can compete with intermolecular interactions |

| Nitriles | Acetonitrile | High | Dipole-dipole |

Crystallization Workflow Diagram

Caption: Workflow for selecting a suitable crystallization method.

Protocol 2: Single Crystal Mounting and Data Collection

Once suitable crystals are obtained, careful handling and data collection are paramount to obtaining a high-quality dataset.

Step-by-Step Methodology:

-

Crystal Selection:

-

Crystal Mounting:

-

Carefully pick up the selected crystal using a cryo-loop.

-

Quickly transfer the loop to the goniometer head on the diffractometer, which is bathed in a stream of cold nitrogen gas (typically 100-173 K). The cold stream shock-cools the crystal, preventing ice formation and minimizing radiation damage during data collection.

-

-

Data Collection Strategy:

-

Once the crystal is centered in the X-ray beam, a preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.[9]

-

Modern diffractometers and software will then automatically devise a data collection strategy to ensure complete and redundant data are collected.[11] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data collection can take anywhere from a few hours to a full day, depending on the crystal's scattering power and the X-ray source.[10]

-

Structure Solution and Refinement: The Path to a 3D Model